molecular formula C23H30N2O4S B4719128 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide

Cat. No.: B4719128
M. Wt: 430.6 g/mol
InChI Key: TTXCIEXACQPVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-benzylpiperidine with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction conditions often require the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide involves its interaction with the NMDA receptor. It acts as an antagonist to the GluN2B subunit of the NMDA receptor, inhibiting its activity. This inhibition can prevent excitotoxicity and neuronal damage, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzenesulfonamide moiety, which imparts distinct pharmacological properties. Its methoxy and dimethyl substitutions enhance its ability to interact with the NMDA receptor, making it a promising candidate for neuroprotective therapies .

Properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-18-9-10-21(29-3)22(15-18)30(27,28)24(2)17-23(26)25-13-11-20(12-14-25)16-19-7-5-4-6-8-19/h4-10,15,20H,11-14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXCIEXACQPVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide
Reactant of Route 4
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.